N-((1S,2R)-1-Hydroxy-1-phenylpropan-2-yl)-2-methylpropane-2-sulfonamide
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Overview
Description
N-((1S,2R)-1-Hydroxy-1-phenylpropan-2-yl)-2-methylpropane-2-sulfonamide is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1S,2R)-1-Hydroxy-1-phenylpropan-2-yl)-2-methylpropane-2-sulfonamide typically involves the reaction of a suitable sulfonyl chloride with a chiral amine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. Common reagents used in this synthesis include sulfonyl chlorides and chiral amines, with solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((1S,2R)-1-Hydroxy-1-phenylpropan-2-yl)-2-methylpropane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-((1S,2R)-1-Hydroxy-1-phenylpropan-2-yl)-2-methylpropane-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-((1S,2R)-1-Hydroxy-1-phenylpropan-2-yl)-2-methylpropane-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-((1S,2R)-1-Hydroxy-1-phenyl-2-propanyl)-4-methylbenzenesulfonamide
- N-((1S,2R)-1-Hydroxy-1-phenyl-2-propanyl)-4-methylbenzolsulfonamid
Uniqueness
N-((1S,2R)-1-Hydroxy-1-phenylpropan-2-yl)-2-methylpropane-2-sulfonamide is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H21NO3S |
---|---|
Molecular Weight |
271.38 g/mol |
IUPAC Name |
N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-2-methylpropane-2-sulfonamide |
InChI |
InChI=1S/C13H21NO3S/c1-10(14-18(16,17)13(2,3)4)12(15)11-8-6-5-7-9-11/h5-10,12,14-15H,1-4H3/t10-,12-/m1/s1 |
InChI Key |
YSBWGRSXTWNADK-ZYHUDNBSSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=CC=C1)O)NS(=O)(=O)C(C)(C)C |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NS(=O)(=O)C(C)(C)C |
Origin of Product |
United States |
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